molecular formula C20H25N3O2 B6041167 N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine

N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine

Cat. No.: B6041167
M. Wt: 339.4 g/mol
InChI Key: HWZLCXFEKXKQPV-UHFFFAOYSA-N
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Description

N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine typically involves the reaction of 4-benzylpiperazine with 2,3-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanamine: A similar compound with an amine group instead of an imine.

    N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)ethanone: A ketone derivative with different chemical properties.

Uniqueness

N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine is unique due to its specific structural features, such as the imine group and the presence of both benzyl and dimethoxyphenyl moieties. These features may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-24-19-10-6-9-18(20(19)25-2)15-21-23-13-11-22(12-14-23)16-17-7-4-3-5-8-17/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZLCXFEKXKQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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